![molecular formula C24H29FNO3+ B1209967 Flutropium CAS No. 754131-59-4](/img/structure/B1209967.png)
Flutropium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flutropium is a carboxylic ester resulting from the formal condensation of the carboxy group of hydroxy(diphenyl)acetic acid with the hydroxy group of (3-endo,8-syn)-8-(2-fluoroethyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane. Its bromide salt is used as a drug for the treatment asthma and chronic obstructive pulmonary disease. It has a role as a muscarinic antagonist, an anti-asthmatic drug and an antispasmodic drug. It is a carboxylic ester, a quaternary ammonium ion, a tertiary alcohol, an azabicycloalkane and an organofluorine compound.
Scientific Research Applications
Rhinitis and Nasal Mucosa Capillary Permeability
Flutropium has been studied for its effects on rhinitis and nasal mucosa capillary permeability. In non-sensitized guinea pigs, Flutropium demonstrated an inhibitory action on histamine-induced increase in intranasal pressure. Additionally, it dose-dependently inhibited allergic nasal mucosa capillary permeability in sensitized guinea pigs, suggesting its effectiveness in experimental models of drug- and allergy-induced rhinitis (Mizuno, Kawamura, Iwase, Ohno, 1991).
Mast Cell Stabilizing Action
Research on Flutropium bromide (Ba598Br), a derivative with the quarternary ammonium structure of atropine, revealed a weak mast cell stabilizing action. It inhibited mediator release from mast cells and showed inhibitory action on the 48-hour homologous PCA in guinea pigs. However, it did not exhibit antagonistic action against leukotriene D4-induced contraction of isolated tracheal smooth muscle or against serotonin-induced bronchoconstriction in dogs (Misawa, Yanaura, Hosokawa, Mizuno, Irinoda, Takahashi, Yoshimura, Maruyama, Sugimoto, Ohno, 1988).
Bronchoconstriction and Antiasthma Effects
Flutropium bromide, known for its bronchodilator and anticholinergic action, was found to inhibit acetylcholine-induced bronchoconstriction in guinea pigs. Moreover, when used in combination with other antiasthma drugs like salbutamol, aminophylline, or disodium cromoglycate, it significantly enhanced bronchodilation, suggesting a potential synergistic effect when used with different antiasthma drugs (Mizuno, Takahashi, Ohno, Misawa, 1990).
Nasal Secretion
Flutropium was found to be effective in experimental models of acetylcholine and histamine-induced nasal secretion in guinea pigs. It demonstrated a slightly stronger inhibitory action on nasal secretion compared to atropine, indicating its potential for the development of therapeutic drugs for nasal secretion (Mizuno, Iwase, Kawamura, Ohno, Hosokawa, Kasuya, 1991).
Radiative Decay Engineering
Although not directly related to Flutropium, research has been conducted on radiative decay engineering (RDE) which is relevant for biochemistry and molecular biology. This involves modifying the emission of fluorophores or chromophores by altering their radiative decay rates, which can significantly impact fluorescence observables used in various scientific applications, including medical diagnostics and DNA sequencing (Lakowicz, 2001).
properties
CAS RN |
754131-59-4 |
---|---|
Product Name |
Flutropium |
Molecular Formula |
C24H29FNO3+ |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[(1R,5S)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C24H29FNO3/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22,28H,12-17H2,1H3/q+1/t20-,21+,22?,26? |
InChI Key |
OATDVDIMNNZTEY-MYWYYWIJSA-N |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF |
Other CAS RN |
754131-59-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.